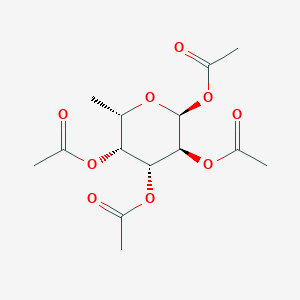

1,2,3,4-Tetra-O-acetyl-a-L-fucopyranose

説明

Significance in Glycoscience and Carbohydrate Chemistry

The importance of 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose in the fields of glycoscience and carbohydrate chemistry is multifaceted. It primarily functions as a versatile precursor for the synthesis of complex glycans, glycosides, and oligosaccharides. numberanalytics.com The acetyl groups serve as temporary protecting groups, masking the reactive hydroxyl groups of the fucose sugar. This protection allows chemists to perform specific chemical modifications on other parts of a molecule without unintended reactions occurring at the sugar's hydroxyl positions. nih.gov

In the realm of glycobiology, this compound is a crucial building block for constructing complex carbohydrates. numberanalytics.com These synthetic carbohydrates are instrumental for researchers studying the structure and biological functions of glycans, which are involved in numerous cellular processes like cell recognition and signaling. numberanalytics.com The ability to create specific glycan structures using intermediates like acetylated fucopyranose is fundamental to advancing the understanding of these biological roles.

Furthermore, its application extends to pharmaceutical development. It is utilized in the synthesis of fucosylated compounds, which have implications in immunology and cancer research, as fucose plays a significant role in cell signaling and recognition. numberanalytics.com The compound is also valuable in the development of glycoproteins and glycoconjugates, which are critical for drug formulation and delivery systems. numberanalytics.com The acetylation pattern enhances its stability and solubility, which are advantageous properties in various chemical applications. numberanalytics.com In metabolic glycoengineering, acetylated fucose analogues are used to study and modulate the fucosylation of glycoproteins. researchgate.net For instance, studies have shown that tetra-O-acetylated fucoses can lead to significant incorporation of fucose into antibodies produced by engineered cell lines. researchgate.net

Historical Context of Acetylated Fucopyranoses Research

The use of acetylated sugars like 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose is rooted in the broader history of protecting group chemistry in carbohydrate science. The synthesis of complex carbohydrates is challenging due to the multiple hydroxyl groups on sugar molecules, each with similar reactivity. nih.govwiley-vch.de The concept of "protecting" these groups to achieve selective chemical reactions dates back to the early days of organic chemistry. numberanalytics.com

Ester groups, such as the acetyl group, became one of the most common choices for protecting hydroxyls in carbohydrates. numberanalytics.com They are typically installed using reagents like acetic anhydride (B1165640). numberanalytics.comarchivepp.com A pivotal moment in the history of synthetic carbohydrate chemistry was the development of the Koenigs-Knorr glycosylation reaction, which often utilized per-acetylated sugars as starting materials to form glycosidic bonds. nih.gov Early methods for preparing acetylated glycosyl halides involved treating unprotected sugars directly with acetyl chloride or acetyl bromide. nih.gov For example, the synthesis of acetobromoglucose by Koenigs and Knorr was a foundational technique for many years. nih.gov

While early research on acetylation was focused on enabling synthetic transformations, a significant advancement in the 1990s expanded its application into the biological realm. In 1995, Sarkar and colleagues introduced the strategy of using acetylated monosaccharides to improve their cellular uptake. researchgate.netnih.gov Masking the polar hydroxyl groups with nonpolar acetyl groups increases the molecule's hydrophobicity, allowing it to more easily pass through cell membranes. nih.gov Once inside the cell, non-specific esterase enzymes remove the acetyl groups, releasing the natural sugar to be used in metabolic pathways. nih.gov This technique of metabolic glycoengineering has been crucial for studying glycosylation in living cells and has been applied to fucose analogues to modulate fucosylation, a key process in many biological functions. researchgate.netnih.govnih.gov

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(2S,3R,4R,5S,6S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11+,12+,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQMGQQOGJIDKJ-CSHNMWLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1,2,3,4 Tetra O Acetyl α L Fucopyranose

Established Synthetic Pathways

The synthesis of acetylated fucopyranose derivatives relies on well-established chemical methods that have been refined over time to improve yields and stereoselectivity.

Conventional Acetylation Methods for Fucopyranose

The most common method for preparing 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose is the peracetylation of L-fucose. This reaction typically involves treating L-fucose with an excess of an acetylating agent, most commonly acetic anhydride (B1165640) (Ac₂O), in the presence of a catalyst.

Common catalysts include acids like sulfuric acid (H₂SO₄) or bases like pyridine (B92270) or sodium acetate (B1210297). nycu.edu.twresearchgate.net The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and the anomeric ratio (α vs. β) of the product. For instance, using p-Toluenesulfonic acid (TsOH) as a catalyst in acetic anhydride is a standard protocol. nycu.edu.tw However, the acetylation of L-fucose requires careful control of reaction conditions, particularly temperature. nycu.edu.tw A significant challenge is the potential formation of the undesired furanosyl acetate isomer alongside the desired pyranosyl form. nycu.edu.tw Studies have shown that lowering the reaction temperature, for example to -20°C, can minimize the formation of the furanose isomer to less than 2%. nycu.edu.tw

Optimization efforts have focused on replacing hazardous solvents and catalysts. For example, in the synthesis of related acetylated galactose derivatives, the toxic solvent benzene (B151609) has been successfully replaced with N,N-dimethylformamide (DMF), and catalysts have been switched from platinum oxide to 10% Palladium on carbon (Pd/C) to increase yields significantly. globethesis.com These optimizations highlight a move towards more efficient and safer synthetic protocols.

Table 1: Conventional Acetylation Conditions for L-Fucose

| Catalyst | Acetylating Agent | Temperature | Key Observation | Reference |

|---|---|---|---|---|

| TsOH | Ac₂O | Room Temp. | Formation of 26% furanosyl isomer | nycu.edu.tw |

| H₂SO₄ | Ac₂O | 0 °C | Formation of 7% furanosyl isomer | nycu.edu.tw |

| H₂SO₄ | Ac₂O | -20 °C | Formation of <2% furanosyl isomer | nycu.edu.tw |

Stereoselective Synthesis of Fucopyranose Derivatives

Achieving stereocontrol is paramount in carbohydrate synthesis to produce biologically active molecules with specific linkages. The synthesis of fucopyranose derivatives often requires the formation of 1,2-cis (α) or 1,2-trans (β) glycosidic bonds. The stereochemical outcome is influenced by the choice of protecting groups, the solvent, and the reaction temperature. mdpi.com

Protecting group strategy is also crucial. The use of a 2-naphthylmethyl (Nap) ether at the C-2 position of a fucose donor can promote the formation of the α-glycosidic bond. mdpi.com This strategy, combined with careful tuning of reaction conditions, allows for the synthesis of complex oligosaccharides with defined stereochemistry. The synthesis of L-fucose and its analogs from D-mannose also demonstrates stereoselective addition of organometallic reagents to create the desired stereochemistry at C-5. wordpress.com

Advanced Synthetic Approaches

To overcome the limitations of traditional solution-phase synthesis, which can be time-consuming and labor-intensive, advanced methods like automated synthesis and enzymatic catalysis have been developed.

Automated Glycan Assembly (AGA) with Fucopyranose Building Blocks

Automated Glycan Assembly (AGA) has revolutionized the synthesis of complex oligosaccharides. digitellinc.comacs.org This solid-phase method involves the sequential addition of monosaccharide building blocks to a resin support, driven by a computer-controlled synthesizer. researchgate.net The process significantly reduces synthesis time and allows for the creation of large, complex glycans that would be difficult to access through conventional means. nih.gov

Fucose-containing building blocks are essential components in the AGA of biologically important glycans, such as the Lewis antigens. nih.gov These antigens are fucosylated oligosaccharides involved in processes ranging from blood group determination to cancer progression and bacterial infections. nih.gov By using a minimal set of pre-prepared monosaccharide building blocks, including fucopyranose derivatives, a wide array of Lewis antigens (e.g., Leˣ, Leʸ, Leᵃ, Leᵇ) can be assembled rapidly and with excellent stereoselectivity and purity. nih.gov The success of AGA depends on having access to "approved building blocks" that are stable and react reliably and selectively upon activation. nih.gov Recently, AGA has been used to synthesize well-defined fucoidan (B602826) oligosaccharides, including linear α-fucans up to 20 units long and branched structures, demonstrating the power of this technology. acs.org

Enzymatic Synthesis and Biocatalysis in Fucopyranose Derivatization

Enzymatic synthesis offers a powerful and highly specific alternative to chemical methods for creating and modifying fucosylated molecules. nih.gov This approach leverages the high regio- and stereoselectivity of enzymes, such as glycosyltransferases and glycosidases, to form specific glycosidic linkages under mild, environmentally friendly conditions. nih.govresearchgate.net

Fucosyltransferases (FUTs) catalyze the transfer of fucose from a donor substrate, typically guanosine (B1672433) diphosphate-fucose (GDP-Fuc), to an acceptor molecule. acs.org Chemoenzymatic strategies often involve the chemical synthesis of a modified fucose analog, which is then used in an enzyme-catalyzed reaction. For example, various fluorinated L-fucose analogs have been synthesized and successfully converted into their corresponding GDP-fucose donors using the bifunctional enzyme L-fucokinase/GDP-fucose pyrophosphorylase (FKP). nih.govrsc.org These donors can then be used by fucosyltransferases to incorporate the fluorinated fucose into oligosaccharides. rsc.org

α-L-Fucosidases , which naturally cleave fucose residues, can be used in reverse (transglycosylation) to synthesize fucosylated compounds. researchgate.net By carefully controlling reaction conditions or by using engineered enzymes (glycosynthases), fucosidases can transfer a fucosyl residue from an activated donor (like p-nitrophenyl-α-L-fucose) to an acceptor molecule like lactose, producing valuable oligosaccharides such as 2'-fucosyllactose (B36931). researchgate.net Protein engineering has been used to improve the regioselectivity and transglycosylation activity of α-L-fucosidases, creating promising biocatalysts for the industrial synthesis of specific fucosylated disaccharides. nih.govresearchgate.net

Metabolic glycoengineering is another biocatalytic approach where cells are fed acylated fucose analogs. nih.gov Peracetylated fucose (Ac₄Fuc) can passively diffuse across the cell membrane, where intracellular esterases remove the acetyl groups. nih.govnih.gov The released fucose then enters the salvage pathway, is converted to GDP-Fuc, and is incorporated into the cell's glycoconjugates, providing a way to modify cellular glycosylation patterns. nih.govresearchgate.net

Green Chemistry Principles in the Synthesis of Acetylated Fucopyranoses

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govhumanjournals.com In the context of synthesizing acetylated fucopyranoses, these principles can be applied at multiple stages.

Key areas for greening the synthesis include:

Safer Solvents and Reagents: Traditional acetylation and glycosylation reactions often use hazardous solvents like pyridine, benzene, or chlorinated hydrocarbons. globethesis.comhumanjournals.com Green chemistry encourages the use of safer alternatives such as water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions. humanjournals.comrsc.org For example, replacing the toxic solvent benzene with DMF has been shown to be effective. globethesis.com

Catalysis: The use of stoichiometric amounts of strong acids or bases as catalysts generates significant waste. nycu.edu.twhumanjournals.com The development of reusable solid acid catalysts or biocatalysts (enzymes) aligns with green principles by reducing waste and often allowing for milder reaction conditions. nih.goveurekalert.org

Atom Economy and Process Intensification: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core green chemistry principle. nih.gov One-pot syntheses, where multiple reaction steps are performed in the same vessel without isolating intermediates, can significantly reduce solvent use and waste generation. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasonication are being explored as alternatives to conventional heating. nih.gov These methods can often accelerate reaction rates, leading to shorter reaction times, lower energy consumption, and higher yields. nih.gov

Enzymatic synthesis is inherently a greener alternative to many chemical methods, as it occurs in aqueous media under mild temperature and pH conditions, avoiding the need for protecting groups and harsh reagents. nih.gov

Solvent-Free and Catalyst-Free Acetylation Methods

In the pursuit of greener chemical processes, solvent-free acetylation methods have gained significant attention. These reactions are typically conducted using a stoichiometric excess of acetic anhydride, which serves as both the acetylating agent and the reaction medium. mdpi.com While the ideal scenario is a catalyst-free reaction, the per-O-acetylation of carbohydrates under solvent-free conditions often requires a catalyst to achieve high yields and reasonable reaction times. mdpi.comresearchgate.net

Several catalytic systems have been explored for the solvent-free acetylation of sugars, including L-fucose. For instance, sulfonic acids can be used to catalyze the reaction, although careful temperature control is necessary to suppress the formation of undesired furanosyl acetate isomers. nycu.edu.tw Other reported catalysts include iodine, vanadyl sulfate (B86663) (VOSO₄), and copper (II) perchlorate (B79767) hexahydrate, which effectively promote the esterification process. researchgate.netfrontiersin.orgtorvergata.it These methods aim to reduce waste by eliminating the need for bulk organic solvents, thereby increasing the sustainability of the synthesis. frontiersin.orgtorvergata.it

Table 1: Catalytic Systems for Solvent-Free Acetylation of Sugars

| Catalyst | Substrate Example | Key Features |

|---|---|---|

| Sulfonic Acids | L-Fucose, D-Galactose | Requires low temperatures (-20 °C for L-fucose) to minimize furanosyl isomer formation. nycu.edu.tw |

| VOSO₄ | Thymol (model substrate) | Enables stoichiometric use of acetic anhydride at room temperature. frontiersin.orgtorvergata.it |

| Copper (II) Perchlorate | Various reducing sugars | Facilitates per-O-acetylation and subsequent one-pot conversion to thioglycosides. researchgate.net |

| Molecular Iodine | Various sugars | Catalyzes acetylation with enol acetates under solvent-free conditions. researchgate.net |

Utilization of Ionic Liquids in Fucopyranose Acetylation

Ionic liquids (ILs) have emerged as powerful solvents in carbohydrate chemistry due to their ability to dissolve polysaccharides like cellulose (B213188), which are insoluble in water and common organic solvents. nih.govresearchgate.netosti.gov This property has been harnessed for the homogeneous acetylation of complex carbohydrates. The ionic liquid 1-ethyl-3-methylimidazolium (B1214524) acetate ([Emim][Ac]) is particularly effective, serving as an excellent solvent for the acetylation process. nih.govacs.org Research has shown that acetylation of polysaccharides in [Emim][Ac] using acetic anhydride is rapid, often completing within 10 minutes at room temperature. nih.govacs.org

A remarkable finding is that certain ionic liquids can act as both the solvent and the acetylating reagent. unl.pt Studies have demonstrated that 1-ethyl-3-methylimidazolium acetate can acetylate cellulose directly without the need for an external acetylating agent, yielding pure cellulose acetate. unl.pt This dual role of the ionic liquid represents a significant simplification of the reaction process. While much of the research has focused on polysaccharides, these principles are applicable to the acetylation of monosaccharides like L-fucose.

Table 2: Ionic Liquid-Mediated Acetylation

| Ionic Liquid | Acetylating Agent | Substrate | Key Finding |

|---|---|---|---|

| [Emim][Ac] | Acetic Anhydride | Polysaccharides | Acts as an effective solvent, enabling fast and efficient acetylation at room temperature. nih.govacs.org |

| [Emim][Ac] | None (IL is the reagent) | Cellulose | The ionic liquid itself acetylates the substrate, eliminating the need for a separate acetylating agent. unl.pt |

Derivatization Strategies for Specific Research Applications

The modification of 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose and related fucose derivatives to introduce specific functionalities is critical for their use as tools in chemical biology and diagnostics.

Introduction of Bioorthogonal Functionalities

Bioorthogonal chemistry refers to reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.org This is typically achieved by introducing a non-native functional group (a chemical reporter or handle) into a biomolecule, which can then be selectively reacted with an external probe. wikipedia.orgacs.org For fucose, common bioorthogonal handles include azides and alkynes.

Fucose analogs bearing these functionalities, such as 6-azidofucose or 6-alkynyl fucose (6AF), are synthesized and then introduced to cells. nih.govnih.govnih.gov These analogs are often administered in their peracetylated form to enhance cell membrane permeability. nih.gov Once inside the cell, cellular enzymes remove the acetyl groups, and the fucose analog is processed through the fucose salvage pathway, leading to its incorporation into cellular glycans. nih.govnih.govnih.gov The incorporated azide (B81097) or alkyne handle is then available for selective chemical ligation with a probe. The use of 6AF, in particular, has been shown to be an efficient and non-perturbing method for studying protein O-fucosylation. nih.govnih.gov

Table 3: Common Bioorthogonal Fucose Analogs

| Fucose Analog | Bioorthogonal Handle | Key Application |

|---|---|---|

| 6-Alkynyl Fucose (6AF) | Alkyne | Labeling and tracking of O-fucosylated proteins; compatible with elongation enzymes. nih.govnih.gov |

| 6-Azidofucose | Azide | Visualizing fucosylated glycoconjugates on cell surfaces and intracellularly. nih.gov |

| Thiol-functionalized Fucose | Thiol | Designed as potential suicide inhibitors for bacterial lectins by forming disulfide linkages. unipi.itmdpi.com |

Fluorescent Labeling and Other Analytical Derivatizations of Glycans

The bioorthogonal handles installed on fucosylated glycans serve as points of attachment for various probes, most notably fluorescent tags for imaging and detection. nih.gov The most widely used ligation reaction is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," which forms a stable triazole linkage between an azide-modified glycan and an alkyne-bearing probe, or vice versa. nih.govnih.govnih.gov

This strategy allows for the specific visualization of fucosylated glycoproteins. For example, cells treated with an alkyne-bearing fucose analog can be labeled with an azide-functionalized fluorescent dye, such as an Alexa Fluor or a naphthalimide probe, enabling detection via fluorescence microscopy or flow cytometry. nih.govnih.gov

Beyond fluorescence imaging, derivatization is crucial for analytical quantification. Free fucose in biological samples, such as urine, can be derivatized with reagents like 2-aminopyridine (B139424) to form fluorescent products that can be sensitively analyzed by high-performance liquid chromatography (HPLC). oup.com Another approach involves using fluorescently-tagged lectins, such as Aspergillus oryzae lectin (AOL), which specifically bind to fucosylated glycans, allowing for their detection on cell surfaces. researchgate.net

Table 4: Labeling and Derivatization Strategies for Fucose

| Strategy | Method | Probe/Reagent | Detection |

|---|---|---|---|

| Bioorthogonal Labeling | CuAAC (Click Chemistry) | Azide/Alkyne-functionalized fluorophores (e.g., Alexa Fluor, Naphthalimide) | Fluorescence Microscopy, Flow Cytometry nih.govnih.gov |

| Analytical Derivatization | HPLC Pre-column | 2-Aminopyridine | HPLC with Fluorescence Detection oup.com |

| Affinity Labeling | Lectin Binding | Fluorescently-tagged Aspergillus oryzae lectin (FleA) | Fluorescence Microscopy, Flow Cytometry researchgate.net |

| Enzymatic Labeling | Fucosyltransferase | GDP-Fucose conjugated to a fluorescent label | SDS-PAGE with Fluorescent Imaging rndsystems.com |

Chemical Reactivity and Mechanistic Studies of 1,2,3,4 Tetra O Acetyl α L Fucopyranose

Glycosylation Reactions Involving 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose

1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose is a versatile fucosyl donor utilized in the synthesis of various glycosides and complex oligosaccharides. chemimpex.com Its acetylated nature enhances stability and solubility, making it a valuable building block in carbohydrate chemistry. chemimpex.com

Anomeric Control in Glycosylation Reactions

The stereochemical outcome of glycosylation reactions is a critical aspect of carbohydrate synthesis. The anomeric configuration of the fucosyl donor, such as 1,2,3,4-tetra-O-acetyl-α-L-fucopyranose, plays a crucial role in determining the stereoselectivity of the newly formed glycosidic bond. thieme-connect.com Generally, achieving 1,2-cis α-glycosides is a significant challenge in glycosylation chemistry. researchgate.net

The use of an α-anomeric fucosyl donor, like the title compound, has been found to yield products with high α-selectivity. thieme-connect.com This is in contrast to β-anomeric donors which tend to produce a mixture of α and β products. thieme-connect.comresearchgate.net The stereoselectivity is influenced by the reaction pathway and the formation of key intermediates. thieme-connect.com For instance, in certain fucosylation reactions, the use of an α-fucosyl donor can lead to the exclusive formation of the α-disaccharide. nih.govfrontiersin.org

The choice of solvent can also significantly impact the diastereoselectivity of the coupling reaction. For example, in some fucosylation reactions, ether solvents like diethyl ether (Et2O) have been shown to provide remarkable selectivity compared to solvents like acetonitrile (B52724) (CH3CN) or dichloromethane (B109758) (CH2Cl2). lookchem.com

Role as a Glycosyl Donor in Complex Carbohydrate Synthesis

1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose serves as a key glycosyl donor in the synthesis of complex carbohydrates that contain fucose α-glycosides. thieme-connect.comresearchgate.net These complex structures are integral components of biologically important molecules such as fucoidans, fucosylated N-glycans, and fucosylated chondroitin (B13769445) sulfates. thieme-connect.comresearchgate.net

Below is a table summarizing the use of fucosyl donors in the synthesis of specific oligosaccharides:

| Glycosyl Donor | Acceptor | Product | Application | Reference |

| Fucosyl–OTCA donor | Diol acceptor | α-disaccharide | Synthesis of complex carbohydrates | nih.govfrontiersin.org |

| Fucose donor 36 | Primary acceptor 2 | β-isomer | Study of glycosylation stereoselectivity | acs.org |

| Fucosyl building blocks | CS-like disaccharide backbone | Fucosylated chondroitin sulfate (B86663) tetrasaccharides | Synthesis of bioactive molecules | nih.gov |

Glycosyl Acceptor Reactivity and Specificity

The outcome of a glycosylation reaction, including both yield and stereoselectivity, is profoundly influenced by the reactivity of the glycosyl acceptor. nih.govresearchgate.net The structure and protecting group pattern of the acceptor alcohol play a crucial role in determining its nucleophilicity. nih.govresearchgate.net

Systematic studies have been conducted to understand the relationship between the acceptor's structure and its reactivity. nih.govresearchgate.net These studies have revealed that the functional groups adjacent to the acceptor's hydroxyl group, as well as their relative orientation, significantly impact the alcohol's reactivity. nih.gov For instance, the reactivity of hydroxyl groups on a pyranose ring often follows a specific order, which can be influenced by the protecting groups present on the sugar. researchgate.net

In the context of fucosylation, the specificity of the glycosyl acceptor is critical for the synthesis of well-defined fucosylated oligosaccharides. For example, in the enzymatic synthesis of fucosylated glycans, fucosyltransferases exhibit specificity for both the GDP-fucose donor and the acceptor substrate. acs.org Chemical synthesis also relies on the selective reaction of a fucosyl donor with a specific hydroxyl group on the acceptor molecule to achieve the desired linkage. nih.gov

The following table illustrates the impact of acceptor reactivity on glycosylation outcomes:

| Donor | Acceptor Type | Stereoselectivity Outcome | Key Finding | Reference |

| Conformationally locked glucosyl donors | Wide array of acceptors | Critically dependent on acceptor reactivity | A system to gauge glycosyl acceptor reactivity was developed. | researchgate.net |

| Glucosyl donors | 67 different acceptor alcohols | Varies with acceptor configuration and substitution | Flanking functional groups and their orientation influence acceptor reactivity. | nih.gov |

| Fucosyl donors | Various substituted phenols | High affinity for DC-SIGN receptor | Stereoselective synthesis of aryl α-L-fucosides was achieved. | researchgate.net |

Reaction Mechanisms

The formation of a glycosidic bond is a fundamental reaction in carbohydrate chemistry, and it can proceed through different mechanistic pathways. researchgate.netacs.orguniversiteitleiden.nl These reactions are often considered to exist on a continuum between two extremes: the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) mechanisms. researchgate.netacs.org

SN1 and SN2 Type Glycoside Bond Formation Pathways

The SN1 pathway involves the formation of a glycosyl cation intermediate, which is a planar oxocarbenium ion. researchgate.netacs.org This intermediate can then be attacked by the nucleophile (the glycosyl acceptor) from either face, potentially leading to a mixture of anomers. nih.govfrontiersin.org In the case of fucosyl donors, SN1-type mechanisms can lead to the exclusive formation of the α-disaccharide. nih.govfrontiersin.org

The SN2 pathway, on the other hand, involves a direct backside attack of the nucleophile on the anomeric carbon, leading to an inversion of configuration. acs.org Achieving a true SN2 displacement in glycosylation is challenging due to the ability of the adjacent ring oxygen to stabilize any developing positive charge at the anomeric center. acs.org However, by carefully matching the electronics of the leaving group to the reactivity of the glycosyl donor, it is possible to favor SN2-like glycosylations, which can afford products with high β-selectivity. acs.org

The actual mechanism of a glycosylation reaction is often a hybrid of these two extremes and is influenced by various factors, including the nature of the donor, acceptor, activating system, and solvent. researchgate.netacs.orguniversiteitleiden.nl

Influence of Anomeric Effects on Reactivity

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at the anomeric carbon of a pyranose ring to prefer an axial orientation over the sterically less hindered equatorial orientation. wikipedia.org This effect is a result of the delocalization of a lone pair of electrons from the ring heteroatom (oxygen in the case of fucopyranose) into the antibonding orbital (σ*) of the C1-substituent bond. wikipedia.orgscripps.edu

This effect has a significant influence on the reactivity and conformational preferences of fucopyranose derivatives. nih.gov In the context of glycosylation, the anomeric effect stabilizes the ground state of an α-glycosyl donor, where the leaving group is in an axial position. nih.gov This stabilization can affect the energy barrier for the formation of the glycosyl cation intermediate in an SN1-type reaction.

Furthermore, computational studies have shown that the anomeric configuration influences the dissociation pathways of fucosides. For example, α-L-fucose is more prone to dehydration, while β-L-fucose more readily undergoes ring-opening reactions. nih.govacs.org This difference in reactivity is attributed to the relative orientation of the hydroxyl groups at C1 and C2. nih.govacs.org In α-L-fucose, the cis-orientation of the O1 and O2 atoms facilitates dehydration. nih.govacs.org

Advanced Spectroscopic Characterization and Conformational Analysis of 1,2,3,4 Tetra O Acetyl α L Fucopyranose

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular structure of carbohydrates at an atomic level. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, it is possible to determine the connectivity of atoms, the stereochemistry of chiral centers, and the conformational preferences of the molecule in solution.

Sections 4.1.1 and 4.1.2 require specific, assigned ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants, for 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose. Despite a thorough search of available scientific literature and databases, a citable source containing this complete data set could not be located. Therefore, these sections and their corresponding data tables cannot be generated at this time.

¹H NMR Applications

Detailed research findings for this section could not be generated due to the absence of specific spectral data in the search results.

¹³C NMR Applications

Detailed research findings for this section could not be generated due to the absence of specific spectral data in the search results.

Multi-dimensional NMR Techniques in Carbohydrate Analysis

The structural elucidation of complex carbohydrates such as acetylated fucose is greatly facilitated by multi-dimensional NMR experiments, which resolve the extensive signal overlap often found in one-dimensional spectra. nih.govresearchgate.net Techniques like COSY, TOCSY, HSQC, and HMBC are fundamental to this process. numberanalytics.comyoutube.com

Correlation Spectroscopy (COSY) : This 2D NMR technique identifies proton-proton (¹H-¹H) spin-spin couplings, establishing the connectivity between protons on adjacent carbons. numberanalytics.com For 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose, COSY spectra would reveal the correlations between H-1 and H-2, H-2 and H-3, H-3 and H-4, and H-4 and H-5, allowing for the tracing of the proton network along the pyranose ring.

Total Correlation Spectroscopy (TOCSY) : TOCSY extends the correlations beyond adjacent protons, revealing all protons within a single spin system. numberanalytics.com This is particularly useful for identifying all the protons belonging to a specific sugar residue, even when some signals are overlapped.

Heteronuclear Single Quantum Coherence (HSQC) : The HSQC experiment correlates the chemical shifts of protons with those of the directly attached carbon atoms (¹³C). numberanalytics.comyoutube.com This is a powerful method for assigning carbon signals based on their known proton assignments. For the target molecule, each C-H pair in the fucopyranose ring (C1-H1, C2-H2, etc.) and the methyl groups of the acetyl moieties would produce a distinct correlation peak.

Heteronuclear Multiple Bond Correlation (HMBC) : The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds. youtube.com This technique is invaluable for piecing together the complete molecular structure. It can be used to connect different monosaccharide units in an oligosaccharide, and for acetylated sugars, it is particularly useful for confirming the location of the acetyl groups by showing correlations from the acetyl carbonyl carbons to protons on the pyranose ring. nih.gov

By combining the information from these multi-dimensional experiments, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, confirming the constitution and configuration of the molecule. nih.govnih.gov

Mass Spectrometry (MS) in Fucose-Containing Glycan Analysis

Mass spectrometry is a cornerstone of glycan analysis, providing essential information on molecular weight, composition, and sequence. However, the analysis of fucose-containing glycans presents unique challenges and requires sophisticated high-resolution techniques.

Fucose Migration Phenomena and its Analysis by MS

A significant challenge in the mass spectrometric analysis of fucosylated glycans is the intramolecular migration of the fucose residue. researchgate.netfu-berlin.de This rearrangement can occur during MS analysis, particularly during collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), leading to the formation of chimeric fragment ions that can result in erroneous structural assignments. researchgate.netnih.gov

Initially, fucose migration was primarily associated with the energetic activation during tandem MS experiments. fu-berlin.de However, subsequent research using techniques like cold-ion spectroscopy has demonstrated that fucose migration is a more universal phenomenon. researchgate.netfu-berlin.de It can be observed even in intact glycan ions, suggesting a low energy barrier for this transfer reaction. researchgate.net This means the rearrangement is not strictly limited to MS/MS fragmentation and can potentially occur in any type of mass spectrometry experiment. fu-berlin.de This phenomenon complicates the confident assignment of fucose to either the core or antennae of N-glycans based solely on fragmentation patterns. nih.govacs.org The mobility of the fucose residue appears to be linked with the decomposition of the molecule, and caution is advised when interpreting tandem mass spectra of protonated fucosylated glycoconjugates. nih.gov

High-Resolution Mass Spectrometry for Glycoconjugates

High-resolution mass spectrometry (HRMS) is a critical tool for the detailed characterization of complex biomolecules like glycoconjugates. nih.govnih.gov Unlike standard-resolution MS, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range.

This high mass accuracy allows for the unambiguous determination of the elemental composition of the parent ion and its fragments. For a compound like 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose, HRMS can confirm its molecular formula (C₁₄H₂₀O₉) by matching the experimentally measured mass to the calculated theoretical mass with a high degree of confidence. In the broader context of glycoproteomics, HRMS is essential for analyzing glycopeptides, providing information on site-specific glycosylation heterogeneity and helping to confirm polysaccharide structures and their modifications. nih.govnih.gov Combining HRMS with liquid chromatography (LC-MS) enables the comprehensive analysis of complex mixtures, allowing for the detailed characterization of the glycosylation state of glycoconjugate vaccines and other therapeutic proteins. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide complementary information on the vibrational modes of molecules. While specific, complete IR and Raman spectra for 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose are not extensively detailed in publicly available literature, the characteristic vibrational bands can be inferred from studies on similar acetylated carbohydrates and fucose-containing polysaccharides.

The acetylation of the hydroxyl groups introduces strong and characteristic infrared absorption bands. A prominent feature in the IR spectrum of acetylated glycosides is the C=O stretching frequency, which typically appears in the range of 1736–1773 cm⁻¹. maynoothuniversity.ie Another key feature for acetylated polysaccharides is a peak around 1261 cm⁻¹, which is attributed to C-O-C vibrations related to the acetyl groups. nih.gov

General polysaccharide structures exhibit characteristic bands in the IR spectrum. These include C-H stretching vibrations in -CH₂ and -CH₃ groups (from the fucose methyl group) in the 3000–2800 cm⁻¹ region, and complex vibrations of the pyranose ring and C-O-C/C-O-H moieties in the 1200–1000 cm⁻¹ range. pacific.edu

In studies of fucoidans, which are sulfated polysaccharides rich in L-fucose, Raman and IR spectroscopy have been used for structural characterization. nih.gov A vibrational band observed around 830 cm⁻¹ in the IR spectra of fucoidan (B602826) has been assigned to the α-anomeric configuration of the pyranose ring. ekb.eg Given that 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose also possesses an α-anomeric configuration, a similar band can be anticipated in its spectrum.

A summary of expected characteristic vibrational bands is presented in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Functional Group/Feature | Reference |

| C=O Stretching | 1736 - 1773 | Acetyl groups | maynoothuniversity.ie |

| C-O-C Stretching | ~1261 | Acetyl groups | nih.gov |

| C-H Stretching (in -CH₃) | 3000 - 2800 | Fucose methyl group | pacific.edu |

| Pyranose Ring Vibrations | 1200 - 1000 | C-O-C and C-O-H moieties | pacific.edu |

| α-Pyranose Ring Vibration | ~830 | Anomeric configuration | ekb.eg |

Computational Chemistry Approaches

Computational chemistry provides profound insights into the molecular structure, stability, and dynamics of carbohydrates, which can be challenging to characterize fully through experimental methods alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the geometries and relative energies of different conformers of a molecule.

While specific DFT studies on 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose are not readily found, research on analogous acetylated monosaccharides provides valuable insights. For instance, a computational study on the deacetylation of β-D-glucose pentaacetate was carried out using DFT at the B3LYP/6-31G* level of theory. mdpi.com This research demonstrated the utility of DFT in understanding reaction mechanisms and intermediate structures in acetylated sugars. mdpi.com

In a related study on 2,3,4,6-tetra-O-acetyl-D-glucopyranose, DFT calculations showed that the α-anomer is approximately 2.7 kcal/mol more stable in the gas phase than the β-anomer. biosynth.com This highlights the ability of DFT to discern subtle energy differences between anomers, which is crucial for understanding their relative populations and reactivity. DFT has also been employed to study the migration of acetyl groups in polysaccharide models, confirming that such computational methods can effectively model complex intramolecular dynamics. nih.gov

These examples underscore the potential of DFT to elucidate the preferred conformation and relative stability of 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose, likely confirming the stability of the dominant chair conformation.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful computational tools for exploring the conformational landscapes of flexible molecules like carbohydrates. maynoothuniversity.ie MD simulations, in particular, can model the dynamic behavior of molecules over time, providing a detailed picture of their accessible conformations and the transitions between them. maynoothuniversity.ienih.gov

Studies on L-fucose in aqueous solution using MD simulations have confirmed that the pyranose ring predominantly adopts a ¹C₄ chair conformation. nih.gov Although these simulations were performed on the unacetylated sugar, the fundamental ring structure is expected to be conserved upon acetylation. The bulky acetyl groups may restrict flexibility but are unlikely to shift the equilibrium to a drastically different conformation, such as a boat or skew-boat, without significant energetic cost.

MD simulations are particularly valuable for understanding how glycans interact with their environment and other molecules, revealing the roles of specific functional groups in molecular recognition and stability. maynoothuniversity.ie For 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose, MD simulations could map its conformational energy landscape, identifying the most stable orientations of the four acetyl groups and the methyl group relative to the pyranose ring.

The conformation of the pyranose ring is a critical determinant of a carbohydrate's three-dimensional structure and biological function. For L-fucopyranose, which is an L-hexopyranose, the most stable chair conformation is the ¹C₄ form. This places the large C5-methyl group in an equatorial position, minimizing steric strain. Experimental and theoretical studies on L-fucose and its derivatives consistently show the dominance of the ¹C₄ chair. nih.gov For example, NMR studies of L-fucopyranose in solution indicate that the ¹C₄ conformers account for over 99% of the population for both anomers. nih.gov

While 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose is a monomer and lacks glycosidic linkages, the principles of its ring conformational analysis are fundamental. The orientation of its four acetyl groups is defined by the underlying ¹C₄ chair conformation of the L-fucopyranose ring. In the α-anomer, the anomeric acetyl group at C1 is in an axial position. The substituents at C2, C3, and C4 in L-fucose are arranged as axial, axial, and equatorial, respectively. Therefore, in the ¹C₄ chair of 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose, the acetyl groups at C1, C2, and C3 would be axial, while the acetyl group at C4 would be equatorial.

The table below summarizes the expected conformational features based on the analysis of L-fucose.

| Feature | Description | Reference |

| Dominant Ring Conformer | ¹C₄ Chair | nih.gov |

| C5 Methyl Group | Equatorial orientation | nih.gov |

| C1-OAc Orientation (α) | Axial | nih.gov |

| C2-OAc Orientation | Axial | nih.gov |

| C3-OAc Orientation | Axial | nih.gov |

| C4-OAc Orientation | Equatorial | nih.gov |

This structural arrangement is crucial for its recognition by enzymes and its utility as a synthetic building block in glycoscience. chemimpex.com

Research Applications and Biological Significance of 1,2,3,4 Tetra O Acetyl α L Fucopyranose and Its Derivatives

Role in Glycobiology Research

1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose serves as a fundamental building block in glycobiology, enabling researchers to unravel the complex world of glycans and their functions. chemimpex.commedchemexpress.comnih.gov Its acetylated form facilitates easier handling and improved solubility in various solvents, streamlining complex synthetic processes in the laboratory. chemimpex.comnih.gov

Synthesis of Complex Glycan Structures

The chemical synthesis of complex oligosaccharides is a challenging endeavor due to the need for precise control over stereochemistry and regioselectivity. 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose, as a protected monosaccharide, provides a strategic advantage in the assembly of intricate glycan structures. chemimpex.comnih.gov It can be converted into fucosyl donors, such as fucosyl bromides or trichloroacetimidates, which are then used in glycosylation reactions to introduce fucose moieties into growing oligosaccharide chains. researchgate.netsigmaaldrich.com

A significant application of this compound is in the chemoenzymatic synthesis of biologically important glycans like sialyl Lewis X (sLex). nih.govescholarship.orgnih.gov In these methods, the acetylated fucose can be processed to generate GDP-fucose, the universal donor substrate for fucosyltransferases. nih.govnih.gov This allows for the specific and efficient enzymatic fucosylation of precursor oligosaccharides to yield complex structures. The synthesis of human milk oligosaccharides (HMOs), such as 2'-fucosyllactose (B36931) and 3-fucosyllactose, has also been achieved using acetylated fucose derivatives, providing access to these important compounds for nutritional and therapeutic research. researchgate.netnih.govresearchgate.netnih.govmdpi.com

Table 1: Examples of Complex Glycans Synthesized Using Acetylated Fucose Precursors

| Complex Glycan | Biological Relevance | Synthetic Approach |

| Sialyl Lewis X (sLex) | Mediates leukocyte adhesion and inflammation; cancer metastasis. nih.govuu.nl | Chemoenzymatic synthesis using fucosyltransferases and GDP-fucose generated from acetylated fucose. nih.govescholarship.org |

| Human Milk Oligosaccharides (HMOs) | Prebiotics, immune development in infants. researchgate.netmdpi.com | Chemical and chemoenzymatic synthesis utilizing protected fucose donors. researchgate.netnih.govnih.gov |

| Fucosylated Chondroitin (B13769445) Sulfates | Anticoagulant and anti-inflammatory activities. | Systematic chemical synthesis of oligosaccharide fragments. |

Investigation of Glycan Biological Roles and Cell Signaling

Metabolic glycoengineering using acetylated fucose analogs, including 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose, has become a powerful technique to study the roles of fucosylation in living cells. nih.gov The acetyl groups enhance the cell permeability of the fucose analog. Once inside the cell, cellular esterases remove the acetyl groups, and the released fucose analog enters the salvage pathway to be converted into a GDP-fucose analog. nih.gov This unnatural sugar donor can then be incorporated into cellular glycans, allowing for their visualization and the study of their dynamics. acs.orgnih.gov This approach has been instrumental in visualizing fucosylated glycans during zebrafish development, revealing their importance in embryogenesis and neural migration. acs.orgnih.gov

Fucosylation plays a critical role in cell-cell recognition and signaling. For instance, the fucosylated glycan sLex is a key ligand for selectins, a family of adhesion molecules involved in the initial tethering and rolling of leukocytes on endothelial cells during an inflammatory response. nih.gov By using acetylated fucose derivatives to synthesize sLex and its analogs, researchers can investigate the specific structural requirements for this interaction and its role in immune cell trafficking. nih.govuu.nl Furthermore, studies on the fucosylation of cell adhesion molecules like NCAM have provided insights into tumor cell immune escape mechanisms. nih.gov

Pharmaceutical and Biomedical Applications

The insights gained from glycobiology research using 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose have paved the way for significant pharmaceutical and biomedical applications.

Development of Glycoproteins and Glycoconjugates

A major application of this compound lies in the development of therapeutic glycoproteins, particularly monoclonal antibodies (mAbs). chemimpex.comnih.gov The glycosylation pattern of an antibody, specifically the presence or absence of core fucose on the N-glycan in the Fc region, profoundly impacts its effector functions. nih.govevitria.comwikipedia.org The absence of core fucose, a state known as afucosylation, leads to a significant enhancement of antibody-dependent cell-mediated cytotoxicity (ADCC), a crucial mechanism for killing cancer cells. nih.govevitria.comwikipedia.org

Metabolic glycoengineering with fucose analogs, including peracetylated forms, offers a strategy to produce afucosylated or low-fucose antibodies. nih.govpnas.orgresearchgate.net By introducing these analogs into the cell culture medium of antibody-producing cells, the biosynthesis of GDP-fucose can be inhibited or competed with, resulting in the production of antibodies with reduced core fucosylation and enhanced therapeutic potential. nih.govpnas.org

Applications in Drug Discovery and Development

1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose and its derivatives are valuable tools in drug discovery and development. medchemexpress.com They serve as precursors for the synthesis of fucosyltransferase inhibitors. nih.govnih.gov Fucosyltransferases are involved in various disease processes, including inflammation and cancer, making them attractive drug targets. By synthesizing fluorinated or otherwise modified fucose analogs from acetylated precursors, researchers can develop potent and selective inhibitors to probe the function of these enzymes and as potential therapeutic agents. nih.govnih.gov

Furthermore, the ability to synthesize complex fucosylated glycans allows for their use in screening assays to identify new drug candidates that can modulate glycan-protein interactions.

Cancer Research and Immunology Implications of Fucosylation

Alterations in fucosylation are a hallmark of cancer. nih.gov Increased expression of fucosylated antigens, such as sLex, on the surface of cancer cells is associated with metastasis and poor prognosis. nih.gov 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose is instrumental in synthesizing these tumor-associated carbohydrate antigens (TACAs) for use in cancer vaccine development and for studying their role in tumor progression. researchgate.net

In the context of immunology, fucosylation is critical for immune cell function. The interaction between sLex on leukocytes and selectins on endothelial cells is a key step in the inflammatory response. nih.gov The use of acetylated fucose to study and modulate this interaction has implications for the development of anti-inflammatory therapies. Moreover, the development of afucosylated antibodies with enhanced ADCC activity represents a major advancement in cancer immunotherapy, directly stemming from our understanding of the immunological role of fucose. evitria.comwikipedia.orgpnas.org

Table 2: Research Findings on Fucosylation Using Acetylated Fucose Analogs

| Research Area | Key Finding | Implication |

| Cancer Cell Proliferation | Fluorinated fucose analogs, synthesized from acetylated precursors, can inhibit the proliferation of cancer cells. nih.gov | Potential for the development of novel anti-cancer therapeutics targeting fucosylation pathways. |

| Antibody Effector Function | Metabolic glycoengineering with acetylated fucose analogs can produce afucosylated antibodies with enhanced ADCC. nih.govpnas.org | Improved efficacy of therapeutic antibodies for cancer treatment. nih.govevitria.comwikipedia.org |

| Immune Cell Adhesion | The sLex-selectin interaction, crucial for leukocyte rolling, can be studied and potentially modulated using synthetically derived fucosylated glycans. nih.govnih.gov | Development of therapies for inflammatory diseases by targeting cell adhesion. |

| Developmental Biology | Metabolic labeling with azide-modified fucose analogs has enabled the in vivo visualization of fucosylated glycans during embryonic development. acs.orgnih.gov | Deeper understanding of the role of fucosylation in organogenesis and other developmental processes. |

Substrate and Reference Standard in Enzymology and Sugar Metabolism

1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose is widely utilized as a substrate and reference compound in the study of enzymes involved in sugar metabolism. medchemexpress.com Its primary role in this context is as a precursor to L-fucopyranose in cellular systems. The acetyl groups render the molecule lipophilic, facilitating its passage across cell membranes. Once inside the cell, non-specific cytosolic esterases hydrolyze the acetyl groups, releasing unmodified fucose. nih.gov This liberated fucose can then enter the salvage pathway for fucosylation, where it is converted into GDP-fucose and subsequently incorporated into glycoconjugates.

This compound also serves as a useful tool for screening enzyme activity. For instance, it has been employed as a surrogate substrate for assaying lipase (B570770) activity. biosynth.com Lipolytic enzymes can hydrolyze the ester linkages of the acetyl groups, and this activity can be monitored to screen for and characterize these enzymes. biosynth.com Furthermore, it has been demonstrated to be an enantioselective substrate for certain lipolytic enzymes, which can be exploited for the enzymatic hydrolysis of racemic mixtures. biosynth.com

| Application Area | Specific Use | Enzyme Class Involved |

| Sugar Metabolism Studies | Intracellular delivery of fucose | Esterases |

| Enzyme Screening | Surrogate substrate for activity assays | Lipases |

| Biocatalysis | Enantioselective hydrolysis | Lipolytic enzymes |

Development of Polysaccharide Analogs

As a stable and soluble precursor, 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose is a key building block in the chemical synthesis of complex fucosylated oligosaccharides and polysaccharide analogs. chemimpex.com These synthetic glycans are indispensable for investigating the structure-function relationships of naturally occurring polysaccharides and for developing novel therapeutic agents.

The compound's acetyl groups serve as protecting groups during multi-step glycosylation reactions, allowing for precise control over the formation of specific glycosidic linkages. Researchers have utilized this fucosyl donor to construct a variety of biologically significant glycans, including analogs of fucoidan (B602826), a complex sulfated polysaccharide found in brown algae with a range of biological activities. The systematic synthesis of low-molecular-weight fucoidan derivatives has been achieved using this approach, enabling the study of how specific sulfation patterns affect their anti-cancer properties.

Moreover, this acetylated fucose derivative is instrumental in the synthesis of oligosaccharides that are part of important biological structures like blood group antigens. For example, it has been used to create oligosaccharides containing the O-α-L-fucopyranosyl-(1→2)-D-galactopyranosyl unit, a core structure in these antigens. The ability to synthesize these complex molecules allows for detailed immunological and structural biology investigations.

| Synthesized Analog | Biological Relevance/Application |

| Low-Molecular-Weight Fucoidan Derivatives | Investigation of anti-proliferative and apoptosis-inducing activities in cancer cells. |

| Fucosylated Oligosaccharides | Probes for immunological and structural biology studies, components of blood group antigens. |

| Glycoproteins and Glycoconjugates | Development of drug formulation and delivery systems. chemimpex.com |

Chemical Biology Probes and Cellular Fucosylation Pathway Inhibition

The core structure of peracetylated fucopyranose is fundamental to the design of metabolic chemical reporters for studying glycosylation. These reporters are analogs of 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose that have been modified to include a bioorthogonal handle, such as an azide (B81097) or an alkyne group. nih.govmdpi.comrsc.org The peracetylated form allows these modified sugars to be readily taken up by cells. nih.gov

Once inside the cell, intracellular esterases remove the acetyl groups, and the modified fucose analog enters the fucose salvage pathway. nih.govnih.gov It is converted to a GDP-fucose analog and then utilized by fucosyltransferases to incorporate the reporter molecule into newly synthesized glycans. nih.govnih.gov The bioorthogonal handle on the incorporated sugar can then be selectively reacted with a complementary probe, such as a fluorescent dye or a biotin (B1667282) tag, via click chemistry. nih.govnih.gov This strategy allows for the visualization, tracking, and identification of fucosylated glycoproteins in living cells and organisms, providing valuable insights into their biological roles. rsc.orgnih.gov

| Reporter Type | Bioorthogonal Handle | Detection Method | Application |

| Peracetylated Azido-Fucose (e.g., Ac4FucAz) | Azide | Click Chemistry (with alkyne probes) | Visualization and identification of fucosylated glycans. rsc.orgnih.gov |

| Peracetylated Alkynyl-Fucose (e.g., Ac4FucAlk) | Alkyne | Click Chemistry (with azide probes) | Probing glycoprotein (B1211001) fucosylation and studying fucose metabolism. nih.govrsc.org |

While 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose itself is not a direct inhibitor of fucosyltransferases, its peracetylated structure serves as a blueprint for potent metabolic inhibitors of fucosylation. These inhibitors are typically fluorinated derivatives of peracetylated fucose, such as 2F-Peracetyl-Fucose. sigmaaldrich.commedchemexpress.com

Similar to the chemical reporters, these cell-permeable fluorinated fucose derivatives are taken up by cells and deacetylated. They then enter the salvage pathway and are converted into GDP-fucose mimetics. sigmaaldrich.comnih.gov These fluorinated GDP-fucose analogs can then inhibit fucosylation through a dual mechanism of action: nih.govacs.org

Competitive Inhibition: They act as competitive inhibitors of fucosyltransferases, competing with the natural substrate, GDP-fucose. nih.govacs.org

Feedback Inhibition: The accumulation of these fluorinated GDP-fucose analogs can act as a feedback inhibitor of the de novo GDP-fucose biosynthesis pathway, further reducing the cellular pool of GDP-fucose. nih.govacs.org

This inhibition of fucosylation has significant therapeutic potential. For instance, blocking the core fucosylation of therapeutic antibodies can enhance their antibody-dependent cellular cytotoxicity (ADCC), a key mechanism in cancer therapy. nih.gov

| Inhibitor Example | Mechanism of Action | Biological Effect |

| 2F-Peracetyl-Fucose | Competitive and feedback inhibition of fucosylation pathways. sigmaaldrich.comnih.govacs.org | Abolition of Lewis-X and sLex expression; generation of afucosylated antibodies with enhanced ADCC. sigmaaldrich.comnih.gov |

| Peracetylated 6,6-difluoro-L-fucose | Metabolic inhibition of fucosylation. nih.gov | Inhibition of cancer cell and endothelial cell proliferation. nih.gov |

| Peracetylated 6,6,6-trifluoro-L-fucose | Metabolic inhibition of fucosylation. nih.gov | Inhibition of cancer cell and endothelial cell proliferation. nih.gov |

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Fucopyranose Derivatives

The development of efficient and stereoselective synthetic methods is paramount to advancing the study of fucopyranose derivatives. Researchers are actively exploring innovative strategies to overcome the challenges associated with carbohydrate chemistry, aiming to improve yields, reduce reaction steps, and enhance the diversity of accessible structures.

Recent progress has been made in the chemical synthesis of rare sugar pyranoses, including fucose derivatives, by leveraging renewable feedstocks and de novo approaches. thieme-connect.com One notable advancement involves the use of photoredox catalysis to invert stereocenters in abundant sugars, thereby converting them into rarer sugar motifs like fucose. thieme-connect.com Additionally, inspired by established C-H oxidation methodologies, sequences involving iridium-catalyzed dehydrogenative silylation followed by Fleming-Tamao oxidation are being employed to functionalize sugars at specific positions. thieme-connect.com

The synthesis of complex fucosylated structures, such as fucosylated chondroitin (B13769445) sulfate (B86663), highlights the necessity of sophisticated protective group strategies and stereoselective glycosylation techniques. nih.gov The design and synthesis of specific fucose thioglycoside donors, for instance, are crucial for achieving the desired stereoselectivity in glycosylation reactions. nih.gov The choice of protecting groups, such as the 2-naphthylmethyl (Nap) group, has been shown to influence the stereochemical outcome of these reactions, likely due to steric effects. nih.gov

Furthermore, the synthesis of fluorinated L-fucose analogs represents a significant area of interest. nih.gov Facile synthetic routes have been developed starting from readily available monosaccharides like L-fucose, L-galactose, and D-mannose, utilizing techniques such as deoxyfluorination and electrophilic fluorination to introduce fluorine atoms at specific positions of the fucose molecule. nih.gov

These evolving synthetic strategies are not only expanding the chemical toolbox for glycochemists but are also paving the way for the creation of novel fucopyranose derivatives with unique biological properties.

Advanced Analytical Techniques for Complex Fucosylated Structures

The structural complexity and heterogeneity of fucosylated glycans necessitate the use of sophisticated analytical techniques for their comprehensive characterization. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of glycan analysis, and continuous advancements in these fields are enabling deeper insights into the structures of complex fucosylated molecules.

Mass Spectrometry-Based Approaches:

Mass spectrometry has become an indispensable tool for glycomics and glycoproteomics due to its high sensitivity and ability to analyze complex mixtures. nih.govresearchgate.net Various MS-based workflows are employed for the characterization of fucosylated structures. A common approach involves the enzymatic or chemical release of glycans from glycoproteins, followed by purification and MS analysis. nih.gov

Hyphenated techniques, particularly liquid chromatography-mass spectrometry (LC-MS), have revolutionized the field by combining the separation power of chromatography with the detection capabilities of MS. researchgate.netnumberanalytics.com Porous graphitized carbon-liquid chromatography (PGC-LC) coupled with electrospray ionization-mass spectrometry (ESI-MS) is a powerful method for separating and analyzing glycan isomers. researchgate.net

Tandem mass spectrometry (MS/MS) is crucial for elucidating the sequence and branching patterns of fucosylated oligosaccharides. nih.govunivie.ac.atresearchgate.net The fragmentation patterns observed in MS/MS spectra provide valuable information about the linkages between monosaccharide units. However, challenges such as fucose rearrangement during fragmentation of protonated ions require careful experimental design, often necessitating the analysis of sodiated adducts for unambiguous structural assignment. nih.govunivie.ac.at

Recent developments include the use of machine learning algorithms in conjunction with MS/MS data to classify different isoforms of fucosylated N-glycopeptides, such as core versus outer-arm fucosylation. researchgate.net Furthermore, MALDI imaging mass spectrometry offers the ability to analyze the spatial distribution of fucosylated glycans directly in tissue samples, providing valuable insights into their biological roles in different cellular contexts. nih.gov

| Analytical Technique | Application in Fucosylated Structure Analysis | Key Findings/Advantages |

| LC-MS | Separation and identification of fucosylated glycan isomers. researchgate.netnumberanalytics.com | High sensitivity and resolution for complex mixtures. |

| Tandem MS (MS/MS) | Sequencing and branching pattern determination of fucosylated oligosaccharides. nih.govunivie.ac.atresearchgate.net | Provides detailed structural information through fragmentation analysis. |

| MALDI Imaging MS | In situ analysis of fucosylated N-linked glycans in tissues. nih.gov | Enables spatial localization and relative abundance determination of fucosylated glycans. |

| Ion Mobility-MS (IM-MS) | Separation of glycoform isomers. nih.gov | Improves separation of branched versus less branched glycoforms. |

NMR Spectroscopy:

NMR spectroscopy provides unparalleled detail regarding the stereochemistry and linkage of monosaccharides within a fucosylated structure. nih.govoup.comnih.gov One-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used to determine the complete structure of purified fucosylated oligosaccharides. globalsciencebooks.info

Advanced NMR techniques, such as saturation transfer difference (STD)-NMR and transferred nuclear Overhauser effect spectroscopy (TRNOESY), are employed to study the interactions between fucosylated ligands and their protein receptors. oup.com These methods allow for the identification of the specific glycan residues in close contact with the protein and can provide information about the conformation of the bound ligand. oup.com The combination of these NMR experiments with molecular modeling can reveal how modifications like branching in fucosylated oligosaccharides influence their conformation and, consequently, their biological activity. oup.com

The development of databases containing NMR chemical shift data for a wide range of glyco-epitopes, coupled with efficient search algorithms, is enhancing the ability to rapidly identify the chemical structure of unknown oligosaccharides from their NMR spectra. oup.com

Expansion of Biomedical Applications for 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose Derivatives

The growing understanding of the roles of fucosylation in various physiological and pathological processes has spurred the exploration of biomedical applications for derivatives of 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose. This versatile precursor is instrumental in the synthesis of compounds with therapeutic and diagnostic potential. medchemexpress.comchemimpex.com

Oncology and Immunology:

A significant area of research focuses on modulating fucosylation in the context of cancer therapy. Therapeutic antibodies lacking core fucose on their Fc-linked glycans exhibit enhanced antibody-dependent cell-mediated cytotoxicity (ADCC), a crucial mechanism for killing cancer cells. nih.gov This has led to the development of fucose analogs, synthesized from precursors like 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose, which can inhibit fucosylation when supplied to antibody-producing cells. nih.govnih.govresearchgate.net The use of acetylated fucose analogs can improve cellular uptake and metabolic incorporation. nih.govresearchgate.net Research has shown that treating cell lines with these analogs can significantly reduce the fucosylation of recombinant antibodies. nih.gov

For instance, studies have demonstrated that fucose analogs can be used in metabolic glycoengineering to produce afucosylated antibodies. pnas.org A fucose mimetic has been shown to potently block cellular fucosylation without being incorporated into the glycans of diverse cell lines, offering a straightforward method for producing more potent anticancer antibodies. pnas.org

| Fucose Analog Type | Effect on Fucosylation | Impact on Antibody Function |

| Acetylated Fucose Analogs | Inhibit cellular fucosylation. nih.govnih.gov | Enhance ADCC of therapeutic antibodies. nih.gov |

| Fucose Mimetics (e.g., β-carbafucose) | Block fucosylation without incorporation. pnas.org | Increase the potency of anticancer antibodies. pnas.org |

Drug Delivery and Tissue Engineering:

Fucose-containing polysaccharides, such as fucoidans, and their derivatives are being extensively investigated for their potential in drug delivery and regenerative medicine. nih.govnih.govresearchgate.netresearchgate.netmdpi.com These biopolymers can be formulated into various biomaterials, including hydrogels and nanocomposites, to serve as scaffolds for tissue regeneration and as carriers for targeted drug delivery. nih.govresearchgate.net The ability of fucose-containing sulfated polysaccharides to mimic glycosaminoglycans makes them particularly interesting for these applications. researchgate.net Their inherent biological activities, including anti-inflammatory and immunomodulatory properties, add to their therapeutic potential. researchgate.netmdpi.com

Other Emerging Applications:

The applications of fucosylated compounds extend to other areas as well. For example, 2'-fucosyllactose (B36931), a fucosylated oligosaccharide found in human milk, has demonstrated significant biological properties, including prebiotic, antibacterial, antiviral, and immunomodulating effects. nih.gov This has led to its approval as a food ingredient for infant formula and as a dietary supplement. nih.gov The synthesis of such fucosylated oligosaccharides often relies on fucosyltransferase enzymes, and understanding their substrate specificities is crucial for efficient production. oup.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose, and how should it be stored for experimental stability?

- Methodological Answer :

- Molecular Formula : C₁₄H₂₀O₉; Molecular Weight : 332.30 g/mol; Exact Mass : 332.101699 Da .

- Storage : Store at +4°C to prevent hydrolysis of acetyl groups. Avoid prolonged exposure to moisture .

- Purity Verification : Use HPLC (>95% purity) and confirm structural integrity via / NMR spectroscopy .

Q. What is the standard synthetic protocol for preparing 1,2,3,4-Tetra-O-acetyl-α-L-fucopyranose?

- Methodological Answer :

- Dissolve L-fucose (24.4 mmol) in acetic anhydride/pyridine (1:2 v/v, 75 mL) under anhydrous conditions. Stir at room temperature for 12–24 hours.

- Quench with methanol, concentrate under reduced pressure, and purify via recrystallization (ethanol/water) or silica gel chromatography. Yields typically exceed 75% .

Q. How is this compound utilized in glycosylation reactions to synthesize glycoconjugates?

- Methodological Answer :

- The acetyl groups protect hydroxyl moieties during glycosidic bond formation. Use Lewis acids (e.g., BF₃·Et₂O) to activate glycosyl donors.

- Example: Couple with propargyl alcohol to generate propargyl glycosides for click chemistry applications. Monitor reaction progress via TLC (hexane/ethyl acetate) .

Advanced Research Questions

Q. How can regioselective deacetylation be achieved to study specific hydroxyl group reactivity?

- Methodological Answer :

- Use base-catalyzed hydrolysis (e.g., NaOMe/MeOH) under controlled conditions (0°C, short reaction times) to selectively remove acetyl groups.

- Alternatively, employ enzymatic deacetylation with esterases. Validate regioselectivity via LC-MS and 2D NMR (e.g., HSQC, COSY) .

Q. What computational and crystallographic tools are recommended for analyzing the compound’s conformational dynamics?

- Methodological Answer :

- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify ring distortion using Cartesian coordinates from X-ray data .

- Crystallography : Use ORTEP-3 for visualizing thermal ellipsoids and refining structural models. Apply empirical absorption corrections (e.g., Blessing’s method) for anisotropic effects .

Q. How does this compound serve as a substrate analog in enzyme kinetics studies?

- Methodological Answer :

- It mimics natural fucosylated substrates for α-L-fucosidases. Monitor enzymatic hydrolysis via LC-MS/MS, tracking the release of deacetylated products.

- Example: Compare and values with native substrates to elucidate enzyme specificity .

Key Methodological Notes

- Stereochemical Analysis : Use NOESY NMR to confirm α-anomeric configuration and interproton distances .

- Stability Testing : Conduct accelerated degradation studies (40°C, 75% humidity) to assess acetyl group stability .

- Enzymatic Assays : Pair with fluorogenic substrates (e.g., 4-nitrophenyl glycosides) for high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。